4-chloro-N-methylbenzamide
Overview
Description
4-Chloro-N-methylbenzamide is a chemical compound with the CAS Number: 6873-44-51. It has a molecular weight of 169.611 and its molecular formula is C8H8ClNO2.
Synthesis Analysis
The synthesis of N-methylbenzamide, a similar compound, can be achieved from methyl benzoate and methylamine3. The reaction is carried out in methanol with a stoichiometric amount of methylamine in the temperature range from 60 to 150 °C at 2 to 12 bar, preferably 4-8 bar3.
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methylbenzamide consists of a benzene ring attached to an amide group2. The benzene ring makes dihedral angles of 5.9 (1) and 16.7 (1)° with the attached amide group4.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-chloro-N-methylbenzamide.Physical And Chemical Properties Analysis
4-Chloro-N-methylbenzamide is a solid at room temperature1. It has a melting point of 141 - 156 °C6. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 311.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C2.Scientific Research Applications
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Crystallography
- In the field of crystallography, 4-chloro-N-methylbenzamide has been used in the study of crystal structures .
- The compound forms two molecules in the asymmetric unit, which are linked in the crystal structure via N-H⋯O hydrogen bonds into chains along the b axis .
- The benzene ring makes dihedral angles of 5.9 (1) and 16.7 (1)° with the attached amide group in the two independent molecules .
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Pharmaceutical Research
- 4-chloro-N-methylbenzamide could potentially be used in pharmaceutical research .
- It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
- This suggests that it could be used in the development of drugs targeting PDE10A, which could have applications in the treatment of certain neurological disorders .
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Pesticide Development
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Chemical Synthesis
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Material Science
- In the field of material science, 4-chloro-N-methylbenzamide could potentially be used in the development of new materials .
- Its properties could influence the characteristics of the resulting material, such as its mechanical strength, thermal stability, or chemical resistance .
- The specific methods of application and outcomes would depend on the particular material being developed and the desired properties .
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Environmental Science
- 4-chloro-N-methylbenzamide could potentially be used in environmental science research .
- For example, it could be used in studies investigating the environmental fate and transport of similar organic compounds .
- The specific methods of application and outcomes would depend on the particular research question and experimental design .
Safety And Hazards
The compound is classified under the GHS07 pictogram with the signal word "Warning"6. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled6.
Future Directions
As of now, there is limited information available on the future directions of 4-chloro-N-methylbenzamide. However, given its structural similarity to N-Methylbenzamide, which is a potent PDE10A inhibitor5, it could potentially be explored for similar applications in the future.
Please note that while I strive to provide accurate information, it’s always a good idea to consult a professional or refer to primary literature for more detailed and up-to-date information.
properties
IUPAC Name |
4-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRCANRNSAYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218859 | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methylbenzamide | |
CAS RN |
6873-44-5 | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6873-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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